Dabsyl-L-methionine

Description

BenchChem offers high-quality Dabsyl-L-methionine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dabsyl-L-methionine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

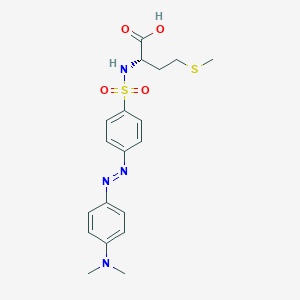

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-23(2)16-8-4-14(5-9-16)20-21-15-6-10-17(11-7-15)29(26,27)22-18(19(24)25)12-13-28-3/h4-11,18,22H,12-13H2,1-3H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUZBPDTRWEQW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555050 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97684-99-6 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Dabsyl-L-methionine in Analytical Biochemistry

An In-Depth Technical Guide to the Physicochemical Properties of Dabsyl-L-methionine

Prepared by: Gemini, Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of proteomics, metabolic studies, and nutritional science. L-methionine, a sulfur-containing essential amino acid, plays a critical role in protein synthesis, methylation pathways, and as a metabolic precursor.[1][2][3] However, its native structure lacks a strong chromophore, making its detection at low concentrations by UV-Visible spectrophotometry challenging.

To overcome this limitation, pre-column derivatization with a chromophoric agent is a widely adopted strategy. Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is an exemplary derivatizing agent that reacts with the primary amino group of methionine to yield Dabsyl-L-methionine.[4] This reaction imparts a strong visible-light absorbing moiety to the amino acid, significantly enhancing its detectability in techniques like High-Performance Liquid Chromatography (HPLC).[5] This guide provides a comprehensive overview of the core physicochemical properties of Dabsyl-L-methionine, offering both foundational data and practical, field-proven insights into its application.

Core Physicochemical Properties

The covalent attachment of the dabsyl group to L-methionine fundamentally alters its physical and chemical characteristics. The resulting molecule, Dabsyl-L-methionine, transitions from a small, relatively polar amino acid to a larger, more nonpolar, and intensely colored compound.

Structural and Molecular Profile

A summary of the fundamental molecular properties is presented below. These properties are foundational for all subsequent analytical and experimental considerations, from preparing standard solutions to interpreting mass spectrometry data.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | [6] |

| Synonyms | 4-Dimethylaminoazobenzene-4'-sulfonyl-L-methionine, Dbs-Met-OH | [7] |

| CAS Number | 97684-99-6 | [5][6][7] |

| Molecular Formula | C₁₉H₂₄N₄O₄S₂ | [5][6] |

| Molecular Weight | 436.55 g/mol | [5] |

| Appearance | Light yellow to brown crystalline powder | [5][7] |

Solubility Profile

The solubility of L-methionine itself is moderate in water and very low in alcohols like ethanol.[2][8] A detailed study has shown that its solubility in water-organic mixtures (methanol, ethanol, acetone) decreases as the proportion of the organic solvent increases.[9]

The introduction of the large, aromatic dabsyl group drastically reduces the molecule's polarity. Consequently, Dabsyl-L-methionine exhibits significantly reduced solubility in aqueous solutions compared to its parent amino acid. It becomes readily soluble in organic solvents and aqueous-organic mixtures, such as acetonitrile, methanol, and acetone. This property is the cornerstone of its separation by reversed-phase HPLC, where it strongly interacts with the nonpolar stationary phase.

Spectroscopic Properties

The primary purpose of dabsylation is to confer unique spectroscopic properties for sensitive detection.

-

UV-Visible Absorption: Unmodified L-methionine shows only a weak shoulder absorption around 208 nm.[1][10] In stark contrast, the dabsyl moiety contains an extended azobenzene chromophore. This results in a strong absorption maximum in the visible range of the electromagnetic spectrum, typically around 425-435 nm . This significant red shift allows for highly selective detection, as most endogenous biological molecules in a sample matrix do not absorb light at this wavelength, leading to lower background noise and enhanced sensitivity.[4]

-

Fluorescence Properties: The dabsyl group is primarily a chromophore, not a fluorophore. Unlike the related dansyl group, which is widely used for fluorescence labeling, the dabsyl moiety is generally considered non-fluorescent.[11][12] However, an interesting phenomenon has been reported where dabsylated amino acids can produce significant negative peaks with a fluorescence detector. This is attributed to a strong quenching effect, which can be exploited for detection if a UV-Vis detector is unavailable.[11]

Analytical Methodologies: A Self-Validating System

The trustworthiness of any quantification method relies on a robust and reproducible protocol. The following sections detail the standard workflows for the derivatization and analysis of Dabsyl-L-methionine, with an emphasis on the causality behind key steps.

Protocol 1: Dabsylation of L-Methionine

This protocol describes the pre-column derivatization of L-methionine standards or samples for subsequent HPLC analysis.

Core Principle: The sulfonyl chloride group of Dabsyl-Cl reacts with the nucleophilic primary amino group of L-methionine under alkaline conditions to form a stable sulfonamide bond.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dabsylation Reagent: Prepare a solution of Dabsyl-Cl in a suitable organic solvent like acetonitrile or acetone (e.g., 2-4 mg/mL). Expertise & Experience: Acetonitrile is often preferred as it is a common mobile phase component in reversed-phase HPLC, ensuring compatibility. This stock solution should be stored in a freezer and protected from light to prevent degradation.[12]

-

Reaction Buffer: Prepare a sodium bicarbonate or sodium carbonate buffer (e.g., 0.1 M) and adjust the pH to approximately 9.0-9.5. Causality: The alkaline pH is critical. It ensures that the amino group of methionine is deprotonated (-NH₂) and thus maximally nucleophilic, facilitating its attack on the electron-deficient sulfonyl chloride.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix your amino acid standard or sample with an equal volume of the reaction buffer.

-

Add a two- to four-fold molar excess of the Dabsylation Reagent solution.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Incubate the reaction mixture at an elevated temperature, typically 70 °C for 15-30 minutes .[12] Causality: The heat accelerates the reaction rate, ensuring complete derivatization in a practical timeframe.

-

-

Reaction Quenching & Sample Preparation:

-

After incubation, the reaction can be stopped by adding a quenching solution, such as a sodium phosphate buffer or by dilution with the initial HPLC mobile phase.

-

Centrifuge the sample to pellet any precipitate.

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system. Trustworthiness: This filtration step is crucial to remove particulate matter that could clog the HPLC column or tubing, ensuring the longevity of the instrument and the reproducibility of the analysis.

-

Workflow for Dabsylation of L-Methionine

Caption: Workflow for the derivatization of L-methionine with Dabsyl-Cl.

Protocol 2: HPLC Analysis of Dabsyl-L-methionine

This protocol outlines a standard method for the separation and quantification of Dabsyl-L-methionine.

Core Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The nonpolar Dabsyl-L-methionine is retained by a nonpolar stationary phase (e.g., C18) and is eluted by a polar mobile phase containing an increasing concentration of an organic modifier.

Step-by-Step Methodology:

-

Instrumentation & Column:

-

System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is the standard choice.[4] A typical dimension would be 4.6 mm x 150 mm with 3.5 or 5 µm particle size. Expertise & Experience: A C18 phase provides excellent hydrophobic interaction with the dabsyl group, leading to good retention and resolution from other dabsylated amino acids or sample matrix components.

-

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): An aqueous buffer, such as 20-25 mM sodium acetate, adjusted to a slightly acidic pH (e.g., 4.0). Causality: The acidic pH ensures that the carboxylic acid group on the methionine moiety is protonated, suppressing its ionization and leading to more consistent retention times and sharper peaks.

-

Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile is generally preferred as it has a lower viscosity and provides better peak shapes for many compounds.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

-

Column Temperature: Maintained at a constant elevated temperature (e.g., 35-40 °C) to ensure reproducible retention times and improve peak efficiency.

-

Detection Wavelength: Set to the absorption maximum of the dabsyl chromophore, approximately 425 nm .[4]

-

Injection Volume: 5-20 µL.

-

Gradient Elution: A linear gradient is employed to separate the dabsylated amino acids. A representative gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20% to 60% B (linear ramp)

-

25-27 min: 60% to 90% B (wash step)

-

27-30 min: 90% B (hold)

-

30-32 min: 90% to 20% B (return to initial)

-

32-40 min: 20% B (re-equilibration)

-

-

Trustworthiness: A gradient is essential because a single isocratic mobile phase composition cannot effectively elute the wide range of polarities present in a mixture of dabsylated amino acids. The final re-equilibration step is critical for ensuring that the column is ready for the next injection, guaranteeing run-to-run reproducibility.

-

Logical Flow of HPLC Separation

Caption: Logical workflow of Dabsyl-L-methionine analysis via reversed-phase HPLC.

Advanced Analytical Characterization

While HPLC-UV is the workhorse for quantification, other techniques provide deeper structural confirmation.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification.[13] The expected parent ion for Dabsyl-L-methionine in positive ion mode would be the protonated molecule [M+H]⁺ at m/z 437.13. Tandem MS (MS/MS) can be used to fragment this parent ion, yielding product ions characteristic of the dabsyl group and the methionine structure, providing an unequivocal identity confirmation.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not used for routine quantification, ¹H and ¹³C NMR spectroscopy are the gold standard for structural elucidation of the synthesized Dabsyl-L-methionine standard.[5] The spectra would confirm the covalent linkage and show characteristic signals for the aromatic protons of the dabsyl group and the aliphatic protons of the methionine backbone. Isotope-labeled methionine is frequently used in advanced NMR studies of protein structure and metabolism.[15][16]

Conclusion

Dabsyl-L-methionine is a critically important derivative for the sensitive and reliable quantification of L-methionine in complex biological and pharmaceutical samples. Its physicochemical properties are dominated by the dabsyl moiety, which imparts strong visible light absorption and hydrophobicity, making it ideally suited for reversed-phase HPLC with UV-Vis detection. The methodologies for its preparation and analysis are robust, reproducible, and grounded in fundamental chemical principles, providing a self-validating system for researchers. A thorough understanding of these properties and protocols is essential for any scientist seeking to accurately measure this key amino acid.

References

- MySkinRecipes. Dabsyl-L-methionine.

-

PubChem. L-Methionine. National Center for Biotechnology Information. Available from: [Link]

- The International Pharmacopoeia. DL-Methionine (DL-Methioninum). World Health Organization.

-

PubChem. Dabsyl-L-methionine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Dabsyl-l-methionine (r)-sulfoxide. National Center for Biotechnology Information. Available from: [Link]

-

Li, H. et al. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Advances. Available from: [Link]

-

Yuan, J. et al. (2017). Quantitation of Cellular Metabolic Fluxes of Methionine. Analytical Chemistry. Available from: [Link]

-

Garrow, T. A. et al. (1989). A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat. Biochemistry. Available from: [Link]

-

ResearchGate. The UV-vis absorption spectra of (a) DL-methionine, (b) [Mn(C 5 H 10 NO 2 S) 2 ].... Available from: [Link]

-

ResearchGate. 1 H-NMR spectra of pure L-methionine in D 2 O. Available from: [Link]

-

Shirota, O. & Gali, M. (2019). On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

-

Greeley, J. et al. (1981). Chemical ionization mass spectra of L-methionine and L-methionine analogs. Biomedical Mass Spectrometry. Available from: [Link]

-

NIST. L-Methionine UV/Visible spectrum. NIST WebBook. Available from: [Link]

-

Maciążek, A. et al. (2020). Binding of fluorescent dansyl amino acids in albumin: When access to the protein cavity is more important than the strength of binding. UNESP Institutional Repository. Available from: [Link]

-

ResearchGate. Synthesis of L- and D-[methyl-11C]methionine. Available from: [Link]

-

ResearchGate. Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Available from: [Link]

-

ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available from: [Link]

-

Semantic Scholar. HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Available from: [Link]

-

NMR-Bio. Isotope - labeled amino acids and compounds for NMR studies. Available from: [Link]

-

Kuru, E. et al. (2020). Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays. Nature Chemistry. Available from: [Link]

-

ResearchGate. Determination and Correlation of Solubility and Thermodynamic Properties of L-Methionine in binary solvents of Water + (Methanol, Ethanol, Acetone). Available from: [Link]

-

Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available from: [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000044 - L-Methionine. Available from: [Link]

-

PubChem. L-methionine biosynthesis III. National Center for Biotechnology Information. Available from: [Link]

-

Jena Bioscience. Amino Acid-based Fluorescent & Biotin Protein Labeling. Available from: [Link]

-

Ouchi, D. HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. Available from: [Link]

-

Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. Available from: [Link]

-

Silva, W. G. D. P. et al. (2018). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Findrik, Z. & Vasić-Rački, D. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Biotechnology and Bioengineering. Available from: [Link]

-

Guo, K. et al. (2020). Targeted quantification of amino acids by dansylation. Metabolites. Available from: [Link]

-

Fones, A. et al. (2021). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

-

ResearchGate. Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Available from: [Link]

Sources

- 1. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dabsyl-L-methionine [myskinrecipes.com]

- 6. Dabsyl-L-methionine | C19H24N4O4S2 | CID 14048711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dabsyl-L-methionine | 97684-99-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. cdn.who.int [cdn.who.int]

- 9. researchgate.net [researchgate.net]

- 10. L-Methionine [webbook.nist.gov]

- 11. On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A deuterium surface coil NMR study of the metabolism of D-methionine in the liver of the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nmr-bio.com [nmr-bio.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dabsyl-L-methionine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dabsyl-L-methionine, a derivatized amino acid crucial for sensitive detection and quantification in various analytical applications. The derivatization of L-methionine with 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) yields a stable, colored compound amenable to analysis by high-performance liquid chromatography (HPLC) with visible light detection. This guide delves into the underlying chemical principles of the synthesis, offers a detailed, field-tested protocol, and outlines rigorous characterization methodologies including HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. The content is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers and professionals in drug development and biochemical analysis.

Introduction: The Significance of Dabsyl-L-methionine

L-methionine is an essential amino acid playing a pivotal role in protein synthesis and various metabolic pathways. Its accurate quantification in biological matrices is often critical. However, native amino acids lack a strong chromophore, making their detection by UV-Vis spectrophotometry at low concentrations challenging. Pre-column derivatization with a labeling agent that introduces a chromophore is a widely adopted strategy to enhance detection sensitivity.[1][2]

Dabsyl chloride has emerged as a superior derivatizing reagent for amino acids for several key reasons:

-

High Molar Absorptivity: Dabsylated amino acids exhibit strong absorbance in the visible region (around 465 nm), minimizing interference from other UV-absorbing compounds commonly found in biological samples.[1][3]

-

Stability: The resulting dabsyl-amino acid derivatives are notably stable at room temperature, which is advantageous for automated analysis of numerous samples over extended periods.[1][3]

-

Versatility: The method is applicable to a broad range of primary and secondary amino acids.[4][5]

This guide will focus specifically on the synthesis and characterization of Dabsyl-L-methionine, providing a robust framework for its preparation and analytical validation.

Synthesis of Dabsyl-L-methionine: A Mechanistic Approach

The synthesis of Dabsyl-L-methionine involves the reaction of the primary amino group of L-methionine with the sulfonyl chloride group of Dabsyl chloride. This nucleophilic substitution reaction is facilitated in an alkaline environment.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the unprotonated primary amino group of L-methionine on the electron-deficient sulfur atom of the sulfonyl chloride group of Dabsyl chloride. The alkaline conditions (pH 8.5-9.5) are crucial to deprotonate the amino group, thereby increasing its nucleophilicity.[3][4] The reaction results in the formation of a stable sulfonamide bond.

Diagram: Synthesis of Dabsyl-L-methionine

Caption: Reaction scheme for the synthesis of Dabsyl-L-methionine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for ensuring reaction completion and purity.

Materials:

-

L-methionine

-

Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride)

-

Sodium bicarbonate

-

Acetone (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

Equipment:

-

Heating block or water bath

-

Vortex mixer

-

pH meter

-

Microcentrifuge tubes

-

HPLC system

Procedure:

-

Preparation of Reagents:

-

L-methionine solution (10 mM): Dissolve an appropriate amount of L-methionine in deionized water.

-

Sodium bicarbonate buffer (0.1 M, pH 9.0): Dissolve sodium bicarbonate in deionized water and adjust the pH to 9.0 with NaOH.

-

Dabsyl chloride solution (12.5 mM): Dissolve Dabsyl chloride in acetone. This solution should be prepared fresh.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the 10 mM L-methionine solution with 100 µL of the 0.1 M sodium bicarbonate buffer.

-

Add 200 µL of the 12.5 mM Dabsyl chloride solution to the mixture.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes.[4][5] The solution will turn a distinct yellow-orange color upon successful derivatization.

-

After incubation, cool the mixture to room temperature.

-

To stop the reaction and prepare the sample for analysis, add 600 µL of a solution containing acetonitrile and water (1:1, v/v).[3]

-

Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection to remove any particulate matter.

-

Diagram: Experimental Workflow for Dabsyl-L-methionine Synthesis

Caption: Step-by-step workflow for the synthesis of Dabsyl-L-methionine.

Characterization of Dabsyl-L-methionine

Rigorous characterization is essential to confirm the identity, purity, and quantity of the synthesized Dabsyl-L-methionine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for both the purification and quantification of Dabsyl-L-methionine.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm ID x 150 mm, 5 µm)[3] |

| Mobile Phase A | 20 mM Sodium acetate (pH 6.0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | A typical gradient runs from a lower to a higher percentage of Mobile Phase B over 30-45 minutes.[3] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

| Detection | UV/VIS detector at 465 nm[1][3] |

| Injection Volume | 20 µL |

Expected Results:

Under these conditions, Dabsyl-L-methionine should elute as a sharp, well-defined peak. The retention time for Dabsyl-L-methionine is typically in the mid-to-late region of the chromatogram due to its increased hydrophobicity compared to more polar dabsylated amino acids. A representative retention time for Dabsyl-methionine is approximately 19.5 minutes, although this can vary between systems.[3]

Mass Spectrometry (MS)

Mass spectrometry provides definitive structural confirmation by determining the molecular weight of the synthesized compound.

Instrumentation:

A high-performance liquid chromatograph coupled with a tandem mass spectrometer (MS/MS) detector is ideal for this analysis.[6]

Expected Mass Spectrum:

The molecular formula for Dabsyl-L-methionine is C₁₉H₂₄N₄O₄S₂.[7][8] Its monoisotopic mass is approximately 436.12 Da. In positive ion mode electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 437.13. Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and observing characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the atoms in the molecule.

Expected ¹H NMR Spectrum:

-

Aromatic protons from the dabsyl group will appear in the downfield region (typically 7-8 ppm).

-

The alpha-proton of the methionine backbone will be shifted downfield due to the adjacent electron-withdrawing sulfonyl group.

-

The methyl protons of the dimethylamino group on the dabsyl moiety will appear as a singlet.

-

The S-methyl protons of the methionine side chain will also be a singlet.

-

The methylene protons of the methionine side chain will show characteristic splitting patterns.

Comparison of the obtained NMR spectrum with the spectra of the starting materials (L-methionine and Dabsyl chloride) will confirm the successful formation of the product.

Quantitative Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₄N₄O₄S₂ | [7][8] |

| Molecular Weight | 436.55 g/mol | [7][8] |

| Monoisotopic Mass | 436.1239 Da | [8] |

| HPLC Detection Wavelength | 465 nm | [1][3] |

| Representative HPLC Retention Time | ~19.5 min | [3] |

Conclusion

The synthesis and characterization of Dabsyl-L-methionine is a robust and reliable process that is indispensable for the sensitive analysis of this essential amino acid. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers and professionals. By understanding the underlying chemical principles and adhering to the outlined procedures, high-purity Dabsyl-L-methionine can be consistently produced and accurately characterized, facilitating a wide range of applications in biomedical and pharmaceutical research.

References

-

HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved from [Link]

-

Dansyl chloride. (2023, November 28). In Wikipedia. Retrieved from [Link]

-

Takeuchi, T. (2018). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. Retrieved from [Link]

-

Yuan, L., et al. (2012). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 828, 101-110. [Link]

-

Analysis of Dabsyl Amino Acids using HPLC. (n.d.). Jasco UK. Retrieved from [Link]

-

HPLC of Amino Acids as Dansyl and Dabsyl Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Stocchi, V., et al. (1993). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. Journal of Chromatography, 629(2), 167-175. [Link]

-

Dabsyl-L-methionine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. (2015). ResearchGate. [Link]

-

Dabsyl-L-methionine. (n.d.). PubChem. Retrieved from [Link]

-

Dabsyl-L-methionine. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Dabsyl-L-methionine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. jasco.co.uk [jasco.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dabsyl-L-methionine [myskinrecipes.com]

- 8. Dabsyl-L-methionine | C19H24N4O4S2 | CID 14048711 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of Dabsyl-L-methionine for UV-Vis Detection

This guide provides a comprehensive technical overview of the spectral properties of Dabsyl-L-methionine, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of dabsylation, the specific UV-Vis characteristics of the resulting derivative, and a detailed protocol for its analysis. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the methodology.

Introduction: The Power of Chromophoric Derivatization in Amino Acid Analysis

Direct UV-Vis detection of many amino acids, including the essential sulfur-containing amino acid L-methionine, is often challenging due to their limited absorption in the near-UV and visible regions of the electromagnetic spectrum.[1] To overcome this limitation, pre-column derivatization with a chromophoric agent is a widely employed strategy in analytical chemistry, particularly in conjunction with High-Performance Liquid Chromatography (HPLC).[2]

Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a highly effective derivatizing reagent that reacts with primary and secondary amino groups to yield intensely colored and stable sulfonamide adducts.[3][4] The resulting dabsylated amino acids exhibit strong absorption in the visible range, shifting the detection wavelength away from the UV region where many interfering compounds absorb.[3] This enhances the sensitivity and selectivity of the analysis.[3] This guide will focus specifically on the product of the reaction between dabsyl chloride and L-methionine: Dabsyl-L-methionine.

The Dabsylation of L-Methionine: A Mechanistic Overview

The derivatization of L-methionine with dabsyl chloride is a nucleophilic substitution reaction. The primary amino group of L-methionine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group of dabsyl chloride. This reaction proceeds optimally under alkaline conditions, typically at a pH between 8.5 and 9.5, which deprotonates the amino group, thereby increasing its nucleophilicity.[4] The reaction is also typically carried out at an elevated temperature (around 70°C) to ensure a rapid and complete reaction.[4]

The stoichiometry of the reaction is 1:1, where one molecule of L-methionine reacts with one molecule of dabsyl chloride. The resulting Dabsyl-L-methionine molecule incorporates the highly conjugated azobenzene system of the dabsyl group, which is responsible for its characteristic strong absorption in the visible spectrum.

Figure 1. The dabsylation reaction of L-Methionine.

Spectral Properties of Dabsyl-L-methionine

The introduction of the dabsyl chromophore into the L-methionine molecule dramatically alters its interaction with UV-Vis radiation.

UV-Vis Absorption Spectrum

There is also a weaker absorption band in the UV region. The detection at a longer wavelength in the visible range is a significant advantage of this method, as it minimizes interference from other UV-absorbing compounds that may be present in biological or pharmaceutical samples.[3]

Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantitative analysis. A specific molar extinction coefficient for Dabsyl-L-methionine is not widely published. However, the molar absorptivity of dabsylated amino acids is generally high, contributing to the high sensitivity of this analytical method. For quantitative purposes, it is essential to experimentally determine the molar extinction coefficient of Dabsyl-L-methionine under the specific analytical conditions (solvent, pH) being used. This is typically done by preparing a series of standard solutions of known concentration and measuring their absorbance to construct a calibration curve according to the Beer-Lambert law.

Solvatochromic Effects

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. While specific studies on the solvatochromism of Dabsyl-L-methionine are limited, related dansyl derivatives are known to exhibit this property.[5] It is therefore reasonable to expect that the absorption maximum of Dabsyl-L-methionine may exhibit a shift in wavelength with changes in solvent polarity. This is an important consideration when developing and validating an analytical method, as consistency in the solvent composition of samples and standards is crucial for accurate and reproducible results.

Table 1: Summary of Key Spectral and Physicochemical Properties

| Property | Value/Characteristic | Rationale and Implications |

| Appearance | Yellow to orange solid | The color is indicative of the dabsyl chromophore. |

| UV-Vis λmax | ~465 nm | Allows for selective detection in the visible range, minimizing UV interference.[3] |

| Molar Extinction Coefficient (ε) | High (requires experimental determination) | Contributes to the high sensitivity of the analytical method. |

| Solubility | Soluble in organic solvents (e.g., acetonitrile, acetone) and aqueous buffers | The choice of solvent can influence the dabsylation reaction and the resulting spectrum. |

| Stability | Dabsylated amino acids are known to be very stable.[3] | Allows for flexibility in sample preparation and analysis times. |

Experimental Protocol for UV-Vis Detection of Dabsyl-L-methionine

This protocol provides a robust framework for the dabsylation of L-methionine and its subsequent analysis by UV-Vis spectrophotometry.

Reagents and Materials

-

L-methionine standard

-

Dabsyl chloride

-

Acetonitrile (HPLC grade)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Hydrochloric acid (1 M)

-

Volumetric flasks and pipettes

-

Heating block or water bath

-

UV-Vis spectrophotometer and cuvettes

Step-by-Step Procedure

-

Preparation of L-methionine Standard Solution: Accurately weigh a known amount of L-methionine and dissolve it in a known volume of the sodium bicarbonate buffer to prepare a stock solution of a specific concentration (e.g., 1 mM).

-

Preparation of Dabsyl Chloride Solution: Prepare a solution of dabsyl chloride in acetonitrile (e.g., 5 mg/mL). This solution should be prepared fresh daily and protected from light.

-

Dabsylation Reaction:

-

In a microcentrifuge tube, mix a specific volume of the L-methionine standard solution (e.g., 100 µL) with an equal volume of the dabsyl chloride solution.

-

Ensure a molar excess of dabsyl chloride to drive the reaction to completion.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction mixture at 70°C for 15-30 minutes in a heating block or water bath.[4]

-

-

Reaction Quenching and Dilution:

-

After incubation, cool the reaction mixture to room temperature.

-

Add a specific volume of a suitable solvent mixture (e.g., a mixture of acetonitrile and water) to stop the reaction and dilute the sample to a concentration appropriate for UV-Vis analysis.

-

-

UV-Vis Spectrophotometric Analysis:

-

Calibrate the spectrophotometer using a blank solution (the same solvent mixture used for dilution).

-

Record the UV-Vis absorption spectrum of the Dabsyl-L-methionine solution from 300 nm to 600 nm.

-

Determine the absorbance at the wavelength of maximum absorption (λmax), which is expected to be around 465 nm.[3]

-

Figure 2. Experimental workflow for the UV-Vis analysis of Dabsyl-L-methionine.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated into the experimental design:

-

Reaction Completeness: Analyze a time-course of the dabsylation reaction to ensure that the chosen incubation time is sufficient for the reaction to go to completion. This can be done by monitoring the absorbance at the λmax until it plateaus.

-

Blank Controls: Always run a reagent blank (containing all reagents except L-methionine) to account for any background absorbance from the dabsyl chloride or its hydrolysis products.

-

Linearity: Prepare and analyze a series of Dabsyl-L-methionine standards of varying concentrations to establish a linear calibration curve. The R-squared value of this curve should be close to 1, demonstrating a linear relationship between concentration and absorbance.

-

Stability of the Derivative: Analyze the absorbance of a prepared Dabsyl-L-methionine solution over time to confirm its stability under the storage conditions. Dabsylated amino acids are generally reported to be stable for extended periods.[3]

Considerations for the Sulfur-Containing Methionine

Methionine's sulfur-containing side chain is susceptible to oxidation, which could potentially occur during sample preparation or the dabsylation reaction itself. While the dabsylation conditions are not strongly oxidizing, it is good practice to handle L-methionine solutions with care and to prepare them fresh when possible. The dabsylation of the amino group is not expected to directly affect the thioether side chain of methionine.

Conclusion

The derivatization of L-methionine with dabsyl chloride provides a robust and sensitive method for its quantification using UV-Vis spectrophotometry. The resulting Dabsyl-L-methionine derivative exhibits a strong absorption maximum in the visible region, around 465 nm, which allows for selective detection with minimal interference. By understanding the principles of the dabsylation reaction, the spectral properties of the derivative, and by following a well-controlled experimental protocol, researchers can confidently and accurately determine the concentration of L-methionine in a variety of sample matrices. This guide provides the foundational knowledge and practical steps to successfully implement this valuable analytical technique.

References

-

ResearchGate. (2025, August 7). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

-

Journal of the Chinese Chemical Society. (n.d.). Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectrum of methionine synthase reductase.... Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-vis absorption spectra of (a) DL-methionine, (b) [Mn(C 5 H 10 NO.... Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Methionine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of a-Methyl-DL-Methionine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Retrieved from [Link]

-

ResearchGate. (2019, February 5). How long is L-methionine stable in a solution?. Retrieved from [Link]

-

PubMed. (n.d.). The sulfur-containing amino acids: an overview. Retrieved from [Link]

-

PubMed Central. (n.d.). Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of temperature and pH value dependent solubility of dl‐methionine | Request PDF. Retrieved from [Link]

-

Physical Chemistry Research. (2021, November 8). An Inhibitory Kinetic Method for the Methionine Determination. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine. Retrieved from [Link]

-

PubMed Central. (2021, November 28). Reductive Stress of Sulfur-Containing Amino Acids within Proteins and Implication of Tandem Protein–Lipid Damage. Retrieved from [Link]

-

Journal of American Science. (2010, July 7). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of D,L-methionine on Chloro-E-CSP column with different.... Retrieved from [Link]

-

YouTube. (2023, November 18). Metabolism Of Sulphur Containing Amino Acids : Biochemistry. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A Validated Stability Indicating RP-LC Method for the Determination of Related Impurities in S-Adenosyl-L-Methionine (SAMe) API. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Effect of Solvent on Protonation Equilibria of L-Proline and L-Valine in 1, 2-Propanediol-Water Mixtures. Retrieved from [Link]

-

Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]analysis/)

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. researchgate.net [researchgate.net]

- 3. jascoinc.com [jascoinc.com]

- 4. researchgate.net [researchgate.net]

- 5. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH Stability of Dabsyl-L-methionine

Foreword: The Critical Role of Derivatization in Amino Acid Analysis

For researchers, scientists, and professionals in drug development, the precise quantification of amino acids is a cornerstone of proteomics, nutritional analysis, and quality control. Pre-column derivatization with reagents like 4-dimethylaminoazobenzene-4'-sulfonyl chloride, or dabsyl chloride, followed by high-performance liquid chromatography (HPLC), is a widely adopted methodology. This technique is favored for its simplicity, the remarkable stability of the resulting derivatives, and its excellent reproducibility.[1] Dabsyl-L-methionine, a derivative of the essential amino acid L-methionine, is frequently analyzed in these workflows. Understanding its stability under the various pH conditions encountered during sample preparation, storage, and analysis is paramount to ensuring data integrity. This guide provides a comprehensive technical overview of the stability of Dabsyl-L-methionine, offering insights into its degradation pathways and presenting a framework for its empirical evaluation.

The Chemistry of Dabsyl-L-methionine: A Double-Edged Sword of Stability and Susceptibility

The dabsylation of L-methionine involves the reaction of dabsyl chloride with the primary amino group of methionine under alkaline conditions, typically at a pH between 8.5 and 9.5, to form a stable sulfonamide linkage.[2][3][4] The resulting Dabsyl-L-methionine molecule possesses a chromophore that allows for sensitive detection in the visible region of the electromagnetic spectrum (around 465 nm), minimizing interference from other sample components.[1][2]

While dabsylated amino acids are generally lauded for their stability, with some reports indicating they can be stored at room temperature for at least a month without significant degradation, the specific case of Dabsyl-L-methionine warrants a deeper investigation due to two key chemical features: the sulfonamide bond and the thioether side chain of methionine.[1][5]

The Sulfonamide Linkage: A Potential Point of pH-Dependent Hydrolysis

The sulfonamide bond, while robust, is not impervious to hydrolysis, particularly under extreme pH conditions. Studies on the degradation of various sulfonamides have shown that both acidic and alkaline environments can catalyze the cleavage of this bond.[6][7][8] This suggests that prolonged exposure of Dabsyl-L-methionine to strong acids or bases could lead to the regeneration of L-methionine and the formation of dabsyl sulfonic acid, thereby compromising the accuracy of quantification.

The Methionine Side Chain: A Target for Oxidation

The thioether group in the side chain of methionine is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This oxidation can be initiated by various reactive oxygen species and is a critical consideration in protein and peptide stability.[9][10] Importantly, the oxidation of methionine residues is largely considered to be independent of pH.[9][10][11] This implies that even under neutral pH conditions, the presence of oxidizing agents in the sample matrix or solvents could lead to the degradation of Dabsyl-L-methionine.

A Framework for Assessing the pH Stability of Dabsyl-L-methionine: An Experimental Protocol

To empirically evaluate the stability of Dabsyl-L-methionine, a systematic study across a range of pH values is necessary. The following protocol outlines a robust approach for such an investigation.

Materials and Reagents

-

HPLC-grade acetonitrile and water

-

Phosphate buffer (pH 3.0, 7.0)

-

Carbonate-bicarbonate buffer (pH 10.0)

-

Hydrochloric acid and sodium hydroxide for pH adjustment

-

HPLC system with a C18 column and a UV-Vis detector set to 465 nm[16]

Experimental Workflow

The experimental workflow is designed to incubate Dabsyl-L-methionine at different pH values over time and monitor its degradation using HPLC.

Caption: Experimental workflow for the pH stability study of Dabsyl-L-methionine.

Detailed Method

-

Preparation of Dabsyl-L-methionine Solutions: Prepare a stock solution of Dabsyl-L-methionine in a 50:50 (v/v) mixture of acetonitrile and water. Aliquot this stock solution into separate vials containing the pH 3.0, 7.0, and 10.0 buffers to achieve a final known concentration.

-

Incubation: Store the vials at different controlled temperatures (e.g., 4°C, 25°C, and 40°C) to assess the effect of temperature on stability.

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each vial.

-

Sample Quenching: If necessary, neutralize the pH of the aliquots to prevent further degradation during the analytical run.

-

HPLC Analysis: Inject the samples onto a C18 reverse-phase HPLC column. Use a suitable gradient elution program with a mobile phase consisting of an aqueous buffer and acetonitrile to separate Dabsyl-L-methionine from any potential degradation products.

-

Quantification: Monitor the elution profile at 465 nm. The peak area of Dabsyl-L-methionine at each time point is used to calculate the percentage of the compound remaining relative to the initial time point (t=0).

Anticipated Results and Mechanistic Interpretation

The stability of Dabsyl-L-methionine is expected to be pH-dependent. The following table summarizes the anticipated stability profile based on the known chemistry of sulfonamides and methionine.

| pH | Temperature | Expected Stability | Primary Degradation Pathway(s) |

| 3.0 | 4°C | Moderate stability | Acid-catalyzed hydrolysis of the sulfonamide bond. |

| 25°C | Lower stability | Increased rate of acid-catalyzed hydrolysis. | |

| 40°C | Low stability | Significant acid-catalyzed hydrolysis. | |

| 7.0 | 4°C | High stability | Minimal degradation. Potential for slow oxidation of the thioether side chain if oxidizing agents are present. |

| 25°C | Good stability | Slow oxidation of the thioether side chain. | |

| 40°C | Moderate stability | Increased rate of thioether oxidation. | |

| 10.0 | 4°C | Moderate stability | Base-catalyzed hydrolysis of the sulfonamide bond. |

| 25°C | Lower stability | Increased rate of base-catalyzed hydrolysis. | |

| 40°C | Low stability | Significant base-catalyzed hydrolysis. |

Visualizing the Degradation Pathways

The two primary mechanisms of Dabsyl-L-methionine degradation are the hydrolysis of the sulfonamide bond and the oxidation of the methionine side chain.

Caption: Potential degradation pathways of Dabsyl-L-methionine.

Practical Implications and Recommendations for Researchers

Based on the anticipated stability profile, several practical recommendations can be made to ensure the accuracy and reproducibility of amino acid analysis using dabsyl chloride derivatization:

-

Optimal Derivatization Conditions: The dabsylation reaction should be performed in a well-buffered alkaline solution (pH 8.5-9.5) to ensure efficient and complete derivatization.[2][3][4]

-

Sample Storage: For short-term storage, dabsylated samples should be kept at a neutral pH and refrigerated (4°C). For long-term storage, freezing (-20°C or lower) is recommended.

-

pH of Mobile Phase: The pH of the HPLC mobile phase should be maintained in the neutral to slightly acidic range to minimize on-column degradation. A mobile phase pH between 4 and 6 is often a good compromise for separation and stability.

-

Avoidance of Oxidizing Agents: Care should be taken to avoid the introduction of oxidizing agents into the sample or analytical system. The use of high-purity solvents and freshly prepared buffers is advisable.

-

Method Validation: It is crucial to include stability studies as part of the method validation for any quantitative amino acid analysis. This should involve assessing the stability of dabsylated amino acids under the specific conditions of the intended workflow.

Conclusion

Dabsyl-L-methionine, while generally a stable derivative for amino acid analysis, possesses inherent chemical liabilities in its sulfonamide bond and methionine side chain. Its stability is significantly influenced by pH and the presence of oxidizing agents. By understanding the potential degradation pathways and implementing appropriate experimental controls, researchers can mitigate the risks of analytical inaccuracies. A systematic evaluation of stability under the specific conditions of a given analytical method is a critical component of robust and reliable amino acid quantification.

References

- Application Note: High-Performance Liquid Chromatography (HPLC)

- HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Deriv

- 1.2.5.

- Methionine Oxidation and Reduction in Proteins - PMC - NIH.

- Methionine Oxidation and Reduction in Proteins | Request PDF - ResearchG

- Why are methionine residues in proteins readily oxidized?

- A Comparative Guide to Inter-laboratory Performance of Dabsyl Chloride Amino Acid Analysis - Benchchem.

- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC - NIH.

- (PDF)

- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - MDPI.

- Analysis of Dabsyl Amino Acids using HPLC - JASCO Inc.

- Dabsyl-L-methionine.

- Dabsyl-L-methionine - MySkinRecipes.

- Dabsyl-L-methionine 97684-99-6 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Dabsyl-L-methionine | C19H24N4O4S2 | CID 14048711 - PubChem.

- A Comparative Guide to Amino Acid Analysis: The Dabsyl Chloride Method in Focus - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. jascoinc.com [jascoinc.com]

- 6. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. labsolu.ca [labsolu.ca]

- 13. Dabsyl-L-methionine [myskinrecipes.com]

- 14. Dabsyl-L-methionine | 97684-99-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Dabsyl-L-methionine | C19H24N4O4S2 | CID 14048711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Dabsyl-L-methionine molecular weight and formula

An In-depth Technical Guide to Dabsyl-L-methionine for Researchers and Drug Development Professionals

Introduction

Dabsyl-L-methionine is a derivatized form of the essential amino acid L-methionine, where the primary amino group has been labeled with a dabsyl (4-dimethylaminoazobenzene-4'-sulfonyl) group. This modification is pivotal in analytical biochemistry, particularly for the quantitative analysis of amino acids by high-performance liquid chromatography (HPLC).[1] The dabsyl moiety imparts a strong chromophore to the otherwise UV-transparent methionine, allowing for sensitive detection in the visible light spectrum.[2] This guide provides a comprehensive overview of the molecular characteristics of Dabsyl-L-methionine and the application of dabsyl chloride as a pre-column derivatization reagent for amino acid analysis.

Physicochemical Properties of Dabsyl-L-methionine

A clear understanding of the physicochemical properties of Dabsyl-L-methionine is fundamental for its application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄N₄O₄S₂ | [1][3][4] |

| Molecular Weight | 436.55 g/mol | [1][3][5] |

| IUPAC Name | (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | [4] |

| CAS Number | 97684-99-6 | [3][5] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Purity | >95.0% (HPLC) | [3] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) |

The Principle of Dabsylation for Amino Acid Analysis

The core of amino acid analysis using dabsyl chloride is a pre-column derivatization reaction. Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) reacts with the primary and secondary amino groups of amino acids under alkaline conditions and elevated temperatures.[6][7] This reaction attaches the chromophoric dabsyl group to the amino acid, creating a stable, colored derivative that can be easily detected.

The derivatization process is typically carried out in a bicarbonate or borate buffer at a pH between 8.5 and 9.5.[6][7][8] The reaction mixture is then incubated at a temperature of approximately 70°C for 15 to 30 minutes to ensure complete derivatization.[6][7][8]

Caption: Dabsylation reaction of L-methionine.

Advantages of the Dabsyl Chloride Method

The dabsylation method for amino acid analysis offers several distinct advantages over other pre-column derivatization techniques, such as dansylation.[6][7]

| Feature | Dabsyl Chloride | Dansyl Chloride | o-Phthalaldehyde (OPA) |

| Derivative Stability | Very high (stable for at least one month at room temperature) | High (stable to acid hydrolysis) | Low (unstable derivatives) |

| Reaction Time | 15 - 30 minutes at 70°C | 30 - 90 minutes at 38-60°C | ~1 minute at room temperature |

| Detection Method | Visible Absorbance (around 465 nm) | UV Absorbance (214, 246, 325 nm) or Fluorescence (Ex: ~324-335 nm, Em: ~522-559 nm) | Fluorescence (Ex: 350 nm, Em: 450 nm) |

| Selectivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines | Reacts only with primary amines |

The high stability of dabsylated amino acids allows for greater flexibility in sample handling and analysis, and detection in the visible range minimizes interference from other UV-absorbing compounds in the sample matrix.[2][8]

Experimental Protocol for HPLC Analysis of Dabsylated Amino Acids

The following is a generalized protocol for the pre-column derivatization of amino acids with dabsyl chloride and subsequent analysis by reversed-phase HPLC.

Materials and Reagents

-

Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)

-

Amino acid standards or sample hydrolysate

-

Borate buffer (0.1 M, pH 9.0) or Carbonate-bicarbonate buffer (pH 8.5-9.5)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Mobile phase for HPLC (e.g., a gradient of acetonitrile and an aqueous buffer like sodium acetate)[9]

Derivatization Procedure

-

Sample Preparation: Prepare amino acid standards or hydrolyze protein/peptide samples.

-

Reaction Mixture: In a microcentrifuge tube, mix the amino acid sample with the alkaline buffer.

-

Dabsylation: Add the dabsyl chloride solution to the mixture.

-

Incubation: Incubate the reaction mixture at 70°C for 15-30 minutes.[6][7]

-

Quenching: Stop the reaction by adding a quenching solution or by dilution with the initial mobile phase.

-

Filtration: Filter the sample through a 0.45 µm filter before injection into the HPLC system.

HPLC Conditions

-

Column: A C8 or C18 reversed-phase column is typically used.[6][9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM Sodium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile) is common.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Column Temperature: The separation is often performed at an elevated temperature, such as 45°C, to improve peak shape and resolution.[9]

-

Detection: The dabsylated amino acids are detected by their absorbance in the visible range, typically at 465 nm.[2][9]

Caption: HPLC analysis workflow for dabsylated amino acids.[8]

Data Interpretation

The output from the HPLC system is a chromatogram, which displays a series of peaks corresponding to the different dabsylated amino acids in the sample. The retention time of each peak is used for qualitative identification by comparing it to the retention times of known standards. The area under each peak is proportional to the concentration of the corresponding amino acid, allowing for accurate quantification. A standard mixture of 17 amino acids can be separated in approximately 45 minutes using this method.[2][9]

Applications in Research and Drug Development

The dabsylation method for amino acid analysis is a powerful tool with broad applications in various scientific fields:

-

Protein and Peptide Analysis: Determination of the amino acid composition of proteins and peptides is crucial for their characterization and for quality control in biopharmaceutical production.[9]

-

Clinical Diagnostics: Analysis of amino acid profiles in biological fluids like urine can be used to screen for inborn errors of metabolism and other diseases.[10]

-

Food Science: Quantification of amino acids in food products is important for nutritional labeling and quality assessment.

-

Metabolomics: Studying the changes in amino acid levels in response to various stimuli or disease states.

Conclusion

Dabsyl-L-methionine is a key derivative in the field of analytical biochemistry. The use of dabsyl chloride for pre-column derivatization offers a robust, sensitive, and reliable method for the quantification of amino acids, including methionine, by HPLC. The stability of the derivatives and the specificity of detection in the visible range make it a superior choice for many applications in academic research and the pharmaceutical industry.

References

-

HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

Analysis of Dabsyl Amino Acids using HPLC. (n.d.). Jasco UK. Retrieved January 21, 2026, from [Link]

-

Dabsyl-L-methionine | C19H24N4O4S2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. Retrieved January 21, 2026, from [Link]

-

Dabsyl-L-methionine. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

-

HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Dabsyl-l-methionine (r)-sulfoxide | C19H24N4O5S2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". (1983). Clinical Chemistry. Retrieved January 21, 2026, from [Link]

-

Dansylmethionine | C17H22N2O4S2. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. Dabsyl-L-methionine [myskinrecipes.com]

- 2. jascoinc.com [jascoinc.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Dabsyl-L-methionine | C19H24N4O4S2 | CID 14048711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DABSYL-L-METHIONINE CAS#: 97684-99-6 [amp.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jasco.co.uk [jasco.co.uk]

- 10. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dabsyl Chloride Reaction with Methionine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the mechanism, application, and nuances of the reaction between 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) and the amino acid methionine. We will move beyond a simple procedural outline to explore the underlying chemical principles, justify methodological choices, and provide a framework for robust and reproducible results.

Introduction: The Significance of Dabsyl Chloride in Amino Acid Analysis

Accurate quantification of amino acids is fundamental in fields ranging from proteomics to clinical diagnostics. Amino acids, however, often lack a strong native chromophore, making their direct detection via UV-Vis spectrophotometry challenging. Pre-column derivatization addresses this limitation by covalently attaching a chromophoric tag to the amino acid prior to analysis, typically by High-Performance Liquid Chromatography (HPLC).[1]

Dabsyl chloride has emerged as a premier derivatizing agent for several compelling reasons:

-

High Molar Absorptivity: Dabsyl chloride reacts with primary and secondary amino groups to form intensely colored dabsyl-sulfonamide derivatives.[2] These derivatives exhibit a strong absorbance maximum in the visible region (around 465 nm), significantly enhancing detection sensitivity and moving the analysis away from the often-crowded UV region, thus reducing interference from matrix components.[3]

-

Derivative Stability: The resulting dabsyl-amino acid adducts are notably stable, allowing for reliable and reproducible quantification even with complex workflows or delayed analysis times.[3]

-

Broad Reactivity: It efficiently reacts with both primary and secondary amines, making it suitable for a wide range of amino acids, including proline.[4][5]

Methionine, a sulfur-containing essential amino acid, presents a unique case due to the potential for side reactions. Understanding the complete reaction landscape is therefore critical for accurate analysis.

The Core Reaction Mechanism: Nucleophilic Sulfonyl Substitution

The primary reaction between dabsyl chloride and methionine is a classic nucleophilic substitution at a sulfonyl sulfur center. The reaction is critically dependent on pH.[4][6]

Causality of pH Choice: The reaction is typically performed under alkaline conditions, with a pH range of 8.5 to 9.5 being optimal.[4][6] This is a deliberate choice rooted in chemical kinetics. For methionine's α-amino group to act as an effective nucleophile, it must be in its deprotonated, free-amine form (-NH₂). The pKa of the α-amino group of methionine is approximately 9.2. By maintaining the reaction pH slightly below or at the pKa, a sufficient concentration of the nucleophilic form is ensured, driving the reaction forward without promoting significant hydrolysis of the dabsyl chloride reagent.

The mechanism proceeds as follows:

-

Deprotonation: In the alkaline buffer, the ammonium group (-NH₃⁺) of methionine is deprotonated to its free amino form (-NH₂).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated amino group attacks the electrophilic sulfur atom of the dabsyl chloride's sulfonyl chloride group (-SO₂Cl).

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), a good leaving group, to form a stable sulfonamide bond.

Caption: Figure 2: Potential, but Unfavored, Side Reaction at the Thioether

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these parameters ensures complete derivatization of the primary amine while minimizing side reactions and reagent hydrolysis.

A. Reagent Preparation

-

Amino Acid Standard/Sample: Prepare a stock solution of methionine or an amino acid mixture in 0.1 M HCl to ensure stability and solubility. Dilute to the desired working concentration (e.g., 10-250 µM) with the same diluent.

-

Derivatization Buffer: Prepare a 0.1 M Sodium Bicarbonate buffer and adjust the pH to 9.0 with NaOH. This buffer provides the necessary alkaline environment for the reaction. [1]3. Dabsyl Chloride Reagent: Prepare a solution of dabsyl chloride (e.g., 4 nmol/µL or ~1.3 mg/mL) in acetone or acetonitrile. [1][4]This solution should be prepared fresh daily and protected from light to prevent degradation.

B. Derivatization Workflow

Caption: Figure 3: Step-by-Step Dabsylation Workflow

C. Detailed Procedural Steps

-

In a microcentrifuge tube, combine 100 µL of the amino acid sample with 100 µL of the pH 9.0 sodium bicarbonate buffer. [1]2. Add 200 µL of the dabsyl chloride solution to the mixture. The use of an organic solvent like acetone aids in solubilizing the dabsyl chloride.

-

Vortex the tube immediately and thoroughly to ensure a homogenous reaction mixture.

-

Incubate the reaction at 70°C for 15 minutes in a calibrated heating block or water bath. [1][4]This elevated temperature accelerates the reaction to completion within a short timeframe.

-

Following incubation, evaporate the solvent to dryness, typically under a gentle stream of nitrogen or using a vacuum concentrator. [1]This step removes excess reagents and solvent.

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase for analysis. [1]

Data Interpretation: HPLC Analysis

The dabsylated amino acids are typically separated by reversed-phase HPLC and detected in the visible spectrum.

Table 1: Representative HPLC Parameters and Expected Results

| Parameter | Value/Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation of the hydrophobic dabsyl derivatives. |

| Mobile Phase A | 20 mM Sodium Acetate, pH 6.0 | Aqueous buffer for polar mobile phase component. |

| Mobile Phase B | Acetonitrile | Organic solvent for eluting hydrophobic compounds. |

| Gradient | 22% B to 60% B over 40 min | A gradient is necessary to resolve the full suite of amino acids, from polar (e.g., Dabsyl-Asp) to non-polar (e.g., Dabsyl-Phe). [7] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 45 °C | Elevated temperature improves peak shape and reduces viscosity. [7] |

| Detection Wavelength | 465 nm | Wavelength of maximum absorbance for dabsyl derivatives, ensuring high sensitivity and selectivity. [3] |

| Expected Retention | Dabsyl-Methionine elutes mid-chromatogram | Its retention is influenced by the hydrophobicity of both the dabsyl tag and the methionine side chain. |

| Detection Limit | Low picomole range (e.g., 0.12 - 0.52 pmol) | Demonstrates the high sensitivity of the dabsylation method. [4] |

Conclusion

The reaction of dabsyl chloride with methionine is a robust and reliable method for quantitative analysis. By understanding the core nucleophilic substitution mechanism and the critical role of pH, scientists can confidently apply this technique. The potential for side reactions with the methionine thioether group is minimal under standard, field-proven protocols, which are designed to be self-validating by kinetically favoring the desired reaction at the α-amino group. This in-depth knowledge empowers researchers to not only execute the protocol effectively but also to troubleshoot and adapt the methodology for the demanding applications in modern scientific research and drug development.

References

-

Takeuchi, T. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

-

Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

-

ResearchGate. (2019). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Retrieved from [Link]

-

Molnár-Perl, I. (2005). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

-

Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

-

ACS Publications. (n.d.). High performance liquid chromatographic determination of naturally occurring primary and secondary amines with dabsyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

Sources

Dabsyl-L-methionine solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Dabsyl-L-methionine in Common Organic Solvents

Abstract

Dabsyl-L-methionine is a chromophoric-derivatized amino acid essential for sensitive detection in reversed-phase high-performance liquid chromatography (RP-HPLC). Its solubility is a critical parameter for sample preparation, mobile phase optimization, and ensuring reproducible quantification. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of Dabsyl-L-methionine. While direct quantitative solubility data is sparse in published literature, this document consolidates theoretical principles and empirical evidence from chromatographic applications to provide a robust framework for researchers. Furthermore, it presents a detailed, self-validating experimental protocol for accurately determining its solubility in any solvent of interest.

Introduction: The Importance of Dabsyl-L-methionine in Analytical Science

The derivatization of amino acids with 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride) is a well-established pre-column technique in HPLC.[1] This process attaches the dabsyl chromophore to the amino group, rendering the otherwise UV-inactive methionine molecule detectable in the visible wavelength range (~436 nm). This method offers significant advantages, including high sensitivity and the stability of the resulting dabsyl-amino acid derivatives.[1]

Understanding the solubility of Dabsyl-L-methionine is paramount for practical applications. Poor solubility can lead to precipitation during sample preparation, inaccurate quantification, and potential damage to HPLC columns. Conversely, a well-characterized solubility profile enables the rational design of solvent systems for derivatization, sample dilution, and chromatographic elution, ensuring the integrity and accuracy of analytical results.[2]

Physicochemical Properties and Theoretical Solubility Profile

To understand the solubility of Dabsyl-L-methionine, one must first analyze its molecular structure and inherent chemical properties.

Molecular Structure and Properties

The structure consists of two key moieties: the large, nonpolar dabsyl group and the polar L-methionine backbone. The XLogP3 value of 3.4 indicates a significant degree of lipophilicity, suggesting that the molecule will favor organic solvents over aqueous media.[3] The methionine portion, with its carboxylic acid and sulfonylamino groups, retains some capacity for hydrogen bonding, creating a molecule with a dualistic polarity profile.

Caption: Structure of Dabsyl-L-methionine highlighting its distinct polar and nonpolar regions.

Predicting Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and sulfonylamino groups. However, the large nonpolar dabsyl group will limit solubility compared to underivatized methionine. Moderate solubility is expected. Studies on underivatized amino acids show that their solubility decreases as the hydrophobicity of the alcohol solvent increases (methanol > ethanol > propanol).[5]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide - DMF): These solvents are effective at solvating polar functional groups without donating hydrogen bonds. Acetonitrile, in particular, is widely used in HPLC mobile phases for dabsylated amino acids, which strongly implies it is an excellent solvent for Dabsyl-L-methionine.[1][6] Acetone is also a good candidate, often used to dissolve the dabsyl chloride reagent itself.[1]

-